(Z)-N'-hydroxy-1-(5-methylthiophene-2-carbonyl)piperidine-4-carboximidamide
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Overview
Description
(Z)-N'-hydroxy-1-(5-methylthiophene-2-carbonyl)piperidine-4-carboximidamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom, and they are widely used in pharmaceuticals and other chemical applications due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N'-hydroxy-1-(5-methylthiophene-2-carbonyl)piperidine-4-carboximidamide typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the cycloaddition reaction, where a suitable precursor containing the thiophene moiety is reacted with a piperidine derivative under specific conditions. The reaction conditions often require the use of catalysts, such as palladium(II) or organocatalysts, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up to produce larger quantities. This involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its biological applications include its potential use as a pharmacophore in drug discovery, where it may interact with specific biological targets to modulate their activity.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For instance, they might be investigated for their anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which (Z)-N'-hydroxy-1-(5-methylthiophene-2-carbonyl)piperidine-4-carboximidamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include other piperidine derivatives, thiophene derivatives, and hydroxamic acid derivatives.
Uniqueness
What sets (Z)-N'-hydroxy-1-(5-methylthiophene-2-carbonyl)piperidine-4-carboximidamide apart from other compounds is its unique combination of functional groups and structural features, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
N'-hydroxy-1-(5-methylthiophene-2-carbonyl)piperidine-4-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-8-2-3-10(18-8)12(16)15-6-4-9(5-7-15)11(13)14-17/h2-3,9,17H,4-7H2,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBNITAFEUMINW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(CC2)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C(=O)N2CCC(CC2)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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